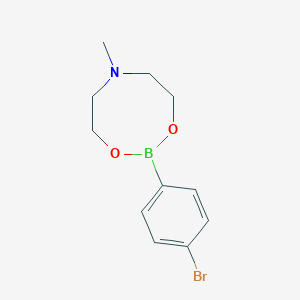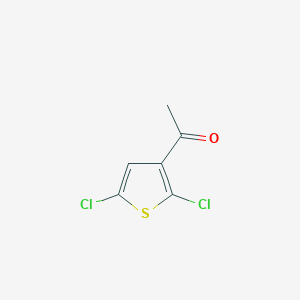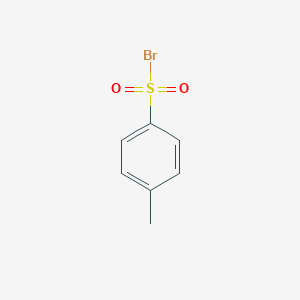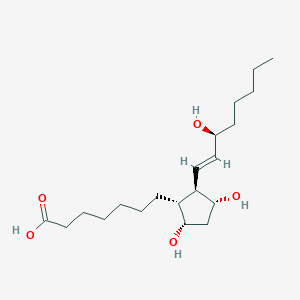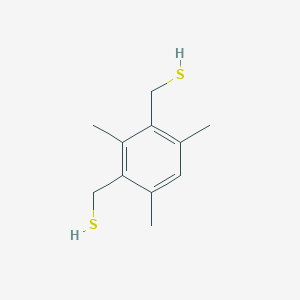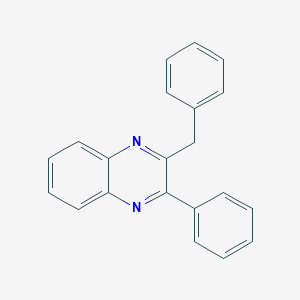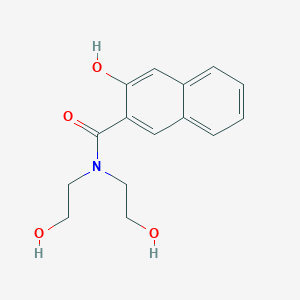
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide, commonly known as HENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HENA is a naphthalene-based derivative that has two hydroxyethyl groups and a hydroxyl group attached to its naphthalene ring.
Mecanismo De Acción
The mechanism of action of HENA is not fully understood. However, it has been suggested that HENA exerts its biological effects by modulating various signaling pathways. HENA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HENA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Efectos Bioquímicos Y Fisiológicos
HENA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HENA has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, HENA has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HENA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. HENA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, HENA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, HENA may exhibit different biological effects depending on the concentration used, which may require careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for the study of HENA. One potential area of research is the development of HENA-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of HENA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Conclusion:
In conclusion, HENA is a naphthalene-based derivative that has gained significant attention in scientific research due to its potential applications in various fields. HENA has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. HENA has several advantages for lab experiments, but also has some limitations that require careful optimization of experimental conditions. Further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Métodos De Síntesis
The synthesis of HENA involves the reaction of 2-naphthoyl chloride with diethanolamine in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to obtain HENA. This synthesis method has been optimized to produce HENA in high yield and purity.
Aplicaciones Científicas De Investigación
HENA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. HENA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HENA has been investigated for its use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
10089-93-7 |
|---|---|
Nombre del producto |
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide |
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c17-7-5-16(6-8-18)15(20)13-9-11-3-1-2-4-12(11)10-14(13)19/h1-4,9-10,17-19H,5-8H2 |
Clave InChI |
AWOGQGYSUKXISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
Otros números CAS |
10089-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



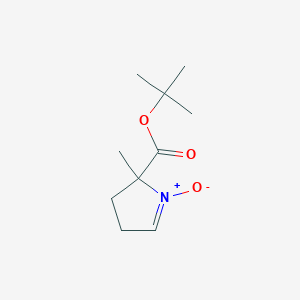
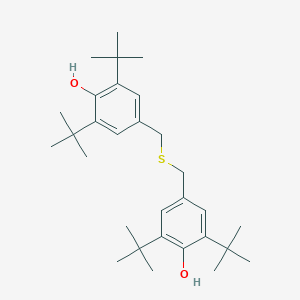
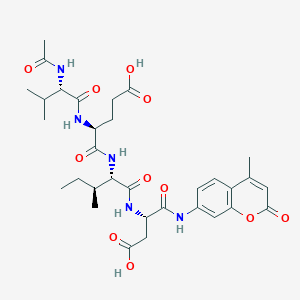
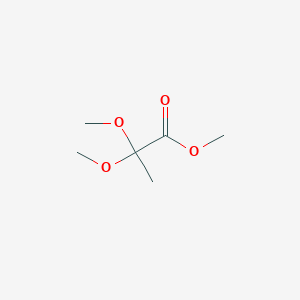
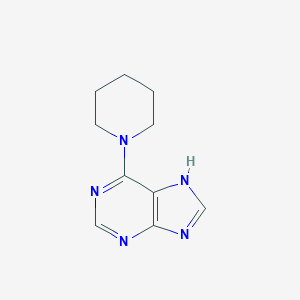
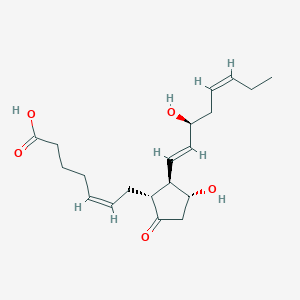
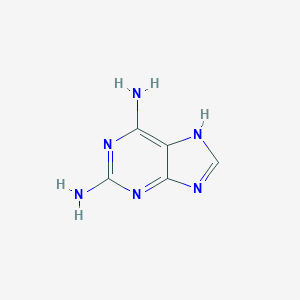
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
